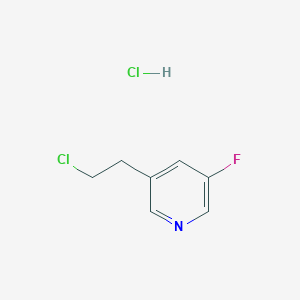

3-(2-Chloroethyl)-5-fluoropyridine hydrochloride

Description

3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is a halogenated pyridine derivative featuring a 2-chloroethyl substituent at the 3-position and a fluorine atom at the 5-position of the pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is structurally analogous to intermediates used in antipsychotic drugs (e.g., risperidone intermediates) and antitumor agents, where the chloroethyl group is critical for alkylation-mediated biological activity . Its fluorine atom likely improves metabolic stability and lipophilicity, influencing its pharmacokinetic profile .

Properties

IUPAC Name |

3-(2-chloroethyl)-5-fluoropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c8-2-1-6-3-7(9)5-10-4-6;/h3-5H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDBTWCAVBUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common method is the reaction of 2-chloroethylamine with 5-fluoropyridine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including crystallization and filtration, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains, demonstrating potential as a new class of antibiotics. The presence of the thiadiazole moiety enhances its activity by disrupting bacterial cell wall synthesis and function .

Anticancer Properties

Studies have shown that 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. This property makes it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit oxidative stress and inflammation in neuronal cells has been highlighted in various studies .

Material Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves resistance to environmental degradation, making it suitable for applications in coatings and composites .

Nanomaterials Development

There is ongoing research into using this compound as a precursor for developing nanomaterials. Its unique chemical structure allows for the creation of nanoscale materials with tailored properties for applications in electronics and photonics .

Agricultural Applications

Pesticide Development

The sulfonamide structure of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been explored for its potential use as a pesticide. Preliminary studies suggest it may effectively target specific pests while being less harmful to beneficial insects .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy of Sulfonamide Derivatives | Medicinal Chemistry | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Cytotoxicity of Novel Thiadiazole-Piperazine Derivatives | Cancer Research | Induced apoptosis in cancer cell lines with IC50 values lower than existing treatments. |

| Neuroprotective Effects of Thiadiazole Compounds | Neuroscience | Reduced oxidative stress markers in neuronal cultures, suggesting potential therapeutic effects. |

| Synthesis and Characterization of Functional Polymers | Materials Science | Enhanced thermal stability and mechanical strength compared to traditional polymers. |

| Development of Targeted Pesticides from Sulfonamide Structures | Agricultural Chemistry | Effective against target pests with minimal impact on non-target species. |

Mechanism of Action

The mechanism by which 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride exerts its effects depends on the specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride with structurally or functionally related compounds, emphasizing substituent effects, biological activity, and physicochemical properties.

Key Findings:

Alkylating Potential: The 2-chloroethyl group in 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is a strong alkylating moiety, comparable to chlorozotocin and nitrosoureas. However, unlike nitrosoureas, it lacks carbamoylating activity, which may reduce bone marrow toxicity .

Antimicrobial Activity: Pyridine derivatives with chloroethyl groups (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) exhibit broad-spectrum antibacterial effects (MIC: 2–8 µg/mL against S.

Solubility vs. Lipophilicity : The hydrochloride salt improves aqueous solubility, while the fluorine atom balances lipophilicity. This contrasts with trifluoromethyl analogs (e.g., ), which prioritize lipophilicity for CNS targeting.

Therapeutic Index : Compounds with high alkylating activity and moderate solubility (e.g., chlorozotocin) show optimal therapeutic indexes. The absence of carbamoylating groups in the target compound may further improve safety .

Biological Activity

3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in relation to cancer treatment and other therapeutic applications.

Synthesis

The synthesis of 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride involves several key steps, typically starting from 5-fluoropyridine. The chlorination and subsequent alkylation processes are crucial for introducing the chloroethyl group. Various synthetic routes have been explored, emphasizing the importance of optimizing yields and purity for biological testing.

The biological activity of 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride can be attributed to its ability to interfere with nucleic acid synthesis. It acts as a prodrug that releases active metabolites capable of inhibiting DNA replication and RNA transcription. This mechanism is particularly relevant in the context of cancer cells, which often exhibit rapid proliferation.

Anticancer Properties

Research has demonstrated that 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies involving L1210 mouse leukemia cells showed significant inhibition of cell proliferation with IC50 values in the nanomolar range, indicating strong anticancer potential . The compound's effectiveness is enhanced by its ability to release active metabolites that disrupt cellular processes critical for tumor growth.

Case Studies

- L1210 Mouse Leukemia Cells : In a study assessing the compound's efficacy against L1210 cells, it was observed that the addition of thymidine could reverse growth inhibition, suggesting that the compound's mechanism involves interference with nucleotide metabolism .

- Solid Tumors : In preclinical models, 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride has shown promise in treating solid tumors. Its ability to penetrate cellular membranes and release active forms within cancer cells contributes to its therapeutic effectiveness.

Comparative Biological Activity Table

| Compound | IC50 (nM) | Target Cell Type | Mechanism of Action |

|---|---|---|---|

| 3-(2-Chloroethyl)-5-fluoropyridine HCl | <50 | L1210 Mouse Leukemia Cells | Inhibition of DNA/RNA synthesis |

| Other Fluorinated Compounds | Varies | Various Cancer Lines | Diverse mechanisms including topoisomerase inhibition |

Research Findings

Recent studies have highlighted the compound's potential not just as an anticancer agent but also as a candidate for addressing multidrug resistance (MDR) in cancer therapy. By modifying efflux pump activity, it may enhance the efficacy of other chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting a leaving group (e.g., halogen) on the pyridine ring with a 2-chloroethyl moiety under basic conditions. Key parameters include temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., K₂CO₃ for deprotonation). Purification often involves recrystallization or column chromatography to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride?

- Methodological Answer :

- 1H/13C NMR : To confirm the pyridine ring substitution pattern and chloroethyl group attachment. Aromatic protons appear downfield (δ 7.5–8.5 ppm), while the chloroethyl group shows distinct splitting (δ 3.5–4.5 ppm) .

- FTIR : Identifies C-F (1050–1100 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]+) and isotopic patterns due to chlorine/fluorine .

Q. How can researchers mitigate hydrolysis of the chloroethyl group during storage or reaction conditions?

- Methodological Answer : Store the compound under inert atmospheres (argon/nitrogen) at –20°C to limit moisture exposure. During reactions, use anhydrous solvents (e.g., dried DCM) and avoid prolonged heating above 60°C .

Q. What are the common impurities associated with this compound, and how are they quantified?

- Methodological Answer : Impurities include residual starting materials (e.g., 5-fluoropyridine derivatives) and hydrolysis byproducts. Quantification is achieved via HPLC with UV detection (λ = 254 nm) or LC-MS, using reference standards from pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the 2-chloroethyl group on the pyridine ring in the presence of competing nucleophilic sites?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., fluorines) using trimethylsilyl groups.

- Catalytic Control : Use Pd-mediated cross-coupling to direct substitution to the 3-position.

- Computational Modeling : DFT calculations predict electron density maps to identify reactive sites .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational structural models?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve absolute configuration and compare bond lengths/angles with Density Functional Theory (DFT)-optimized structures.

- Rietveld Refinement : Address powder diffraction ambiguities using software like Mercury or Olex2.

- Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. How do solvent effects influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Polar Aprotic Solvents (e.g., DMF): Enhance Pd catalyst stability but may increase hydrolysis risk.

- Mixed Solvents (e.g., THF/H₂O): Improve solubility of boronic acid partners.

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to optimize solvent ratios .

Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.